

Unveiling the Cell Cycle: A Technical Guide to a Selective CDK2 Chemical Probe

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Compound of Interest		
Compound Name:	CDK2-IN-18	
Cat. No.:	B15584025	Get Quote

Introduction

Cyclin-dependent kinase 2 (CDK2) is a pivotal serine/threonine kinase that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and S phase progression of the eukaryotic cell cycle.[1][2] Dysregulation of CDK2 activity is a hallmark of various cancers, making it a compelling target for therapeutic intervention.[3][4] Chemical probes, small molecules that selectively inhibit a target protein, are indispensable tools for dissecting the biological functions of proteins like CDK2 in both normal physiology and disease.

This technical guide provides an in-depth overview of a representative selective CDK2 chemical probe, referred to here as **CDK2-IN-18**, for cell cycle research. As information on a specific probe with this exact designation is not publicly available, this guide utilizes a composite of data from highly selective, well-characterized CDK2 inhibitors to serve as a practical resource for researchers. The presented data and protocols are representative of what would be expected for a potent and selective CDK2 chemical probe.

Core Compound Profile: CDK2-IN-18

CDK2-IN-18 is a potent, ATP-competitive inhibitor of CDK2. Its selectivity is achieved through specific interactions with the ATP-binding pocket of CDK2, distinguishing it from other closely related kinases.[3]

Chemical and Physical Properties



Property	Value
Molecular Formula	C20H24N6O2
Molecular Weight	396.45 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO (>10 mM)

Quantitative Data

The efficacy and selectivity of a chemical probe are defined by its quantitative biochemical and cellular characteristics.

Table 1: Biochemical Potency of CDK2-IN-18

Target	IC ₅₀ (nM)
CDK2/Cyclin E	<1
CDK2/Cyclin A	<1

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50% and were determined using biochemical kinase assays.[5]

Table 2: Kinase Selectivity Profile of CDK2-IN-18

Kinase	% Inhibition @ 1 μM	IC ₅₀ (nM)
CDK1/Cyclin B	45	>100
CDK4/Cyclin D1	<10	>1000
CDK5/p25	20	>500
CDK6/Cyclin D3	<10	>1000
CDK7/Cyclin H	15	>800
CDK9/Cyclin T1	30	>300



This table demonstrates the selectivity of **CDK2-IN-18** against other members of the CDK family. High selectivity is crucial for a chemical probe to ensure that observed biological effects are on-target.[5]

Table 3: Cellular Activity of CDK2-IN-18

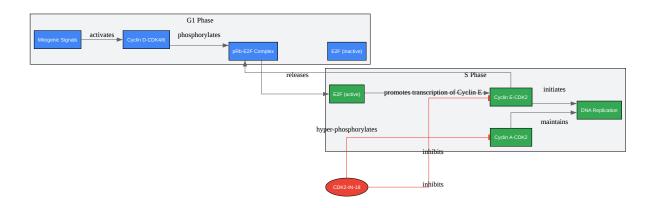
Cell Line	Assay	IC50 (nM)
HCC1806 (TNBC)	Cell Viability	50
BT549 (TNBC)	Cell Viability	75
MCF7 (Breast Cancer)	Cell Viability	120
OVCAR3 (Ovarian Cancer)	Cell Proliferation (EdU)	85

These values indicate the potency of **CDK2-IN-18** in a cellular context, inhibiting cell viability and proliferation in various cancer cell lines.[5]

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental design is critical for understanding the application of **CDK2-IN-18**.

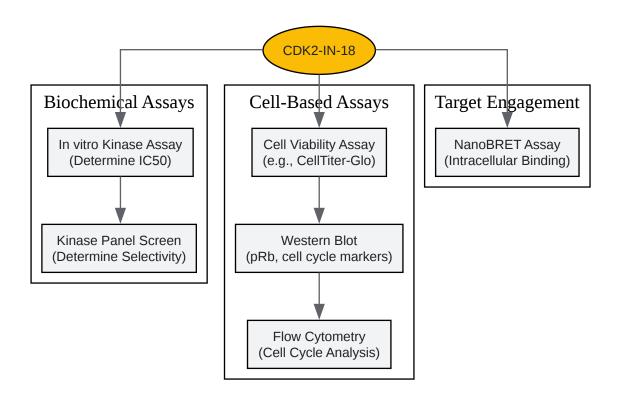




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Caption: CDK2 signaling in the G1/S transition and its inhibition.





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Caption: Workflow for characterizing a CDK2 chemical probe.

Experimental Protocols

Detailed methodologies are essential for the reproducible application of **CDK2-IN-18** in research.

Protocol 1: In Vitro CDK2 Kinase Assay (ADP-Glo™)

This protocol is for determining the IC₅₀ of **CDK2-IN-18** against CDK2/Cyclin E or CDK2/Cyclin A.[6]

Materials:

- Recombinant CDK2/Cyclin E or CDK2/Cyclin A enzyme (e.g., Promega)
- CDK substrate (e.g., Histone H1 or a specific peptide)
- ATP



- Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- CDK2-IN-18 (serial dilutions in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white plates

Procedure:

- Prepare serial dilutions of **CDK2-IN-18** in DMSO, then dilute further in Kinase Buffer.
- In a 384-well plate, add 1 μL of the diluted inhibitor or DMSO (vehicle control).
- Add 2 μL of CDK2/Cyclin enzyme solution (e.g., 2.5 ng/μL) to each well.
- Add 2 μL of a substrate/ATP mixture (e.g., 25 μM substrate, 25 μM ATP) to initiate the reaction.
- Incubate the plate at 30°C for 1 hour.
- Add 5 µL of ADP-Glo[™] Reagent to stop the kinase reaction and deplete remaining ATP.
 Incubate at room temperature for 40 minutes.
- Add 10 μL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Phospho-Retinoblastoma (pRb)

This protocol assesses the effect of **CDK2-IN-18** on the phosphorylation of a key downstream substrate, Rb.[7][8]



Materials:

- Cell line of interest (e.g., MCF7)
- Complete cell culture medium
- CDK2-IN-18
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb, anti-GAPDH (loading control)
- HRP-conjugated secondary antibodies
- ECL detection reagent

Procedure:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with various concentrations of CDK2-IN-18 or DMSO for the desired time (e.g., 24 hours).
- Wash cells with cold PBS and lyse with RIPA buffer.
- Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.



- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and visualize protein bands using an ECL detection system.
- Quantify band intensities to determine the relative levels of pRb.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of CDK2-IN-18 on cell cycle distribution.[9]

Materials:

- · Cell line of interest
- Complete cell culture medium
- CDK2-IN-18
- PBS
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

Procedure:

- Seed cells in 6-well plates and treat with CDK2-IN-18 or DMSO for 24-48 hours.
- Harvest both adherent and floating cells and wash with PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.



- Wash the fixed cells with PBS and resuspend in PI staining solution.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
- Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in G1, S, and G2/M phases.

Protocol 4: Cell Viability Assay (CellTiter-Glo®)

This assay measures ATP levels as an indicator of metabolically active, viable cells.[10]

Materials:

- Cell line of interest
- Complete cell culture medium
- CDK2-IN-18
- Opaque-walled 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

- Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Treat cells with serial dilutions of CDK2-IN-18 or DMSO.
- Incubate for 72 hours.
- Equilibrate the plate to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).
- Mix on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence with a plate reader.
- Calculate the percent viability relative to the DMSO-treated control and determine the IC₅₀.

Conclusion

A well-characterized, potent, and selective CDK2 chemical probe like the representative CDK2-IN-18 described herein is a powerful tool for elucidating the complex roles of CDK2 in cell cycle regulation and disease. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to confidently employ such probes in their investigations, ultimately advancing our understanding of cell cycle control and contributing to the development of novel therapeutic strategies.

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